endothelin 1, Ala(1,15)-
CAS No.: 121185-72-6
Cat. No.: VC0220294
Molecular Formula: C10H16N2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121185-72-6 |
---|---|
Molecular Formula | C10H16N2O |
Molecular Weight | 0 |
Introduction
Structural Characteristics of Endothelin 1, Ala(1,15)-
Molecular Structure and Modifications
The native ET-1 structure contains two disulfide bridges forming a characteristic bicyclic conformation that contributes to its stability and receptor-binding properties. The strategic alanine substitutions in endothelin 1, Ala(1,15)- alter this conformation in ways that affect its biological activity while maintaining sufficient structural integrity to interact with endothelin receptors .
Pharmacological Properties of Endothelin 1, Ala(1,15)-
Receptor Binding and Selectivity
Calcium Dependency of Endothelin 1, Ala(1,15)- Activity
Role of Calcium Entry in Contractile Responses
A significant finding regarding endothelin 1, Ala(1,15)- pertains to the mechanism underlying its contractile effects. Research has demonstrated that preincubation of rat aortic tissues for 60 minutes with nifedipine (0.1 or 1 μM), a calcium channel blocker, markedly inhibits contractions elicited by this analog at 0.41 μM . This inhibition pattern reveals that the vasoconstrictor effect of endothelin 1, Ala(1,15)- depends significantly on the entry of extracellular calcium into vascular smooth muscle cells.
Comparison with Native Endothelin-1
The calcium dependency of endothelin 1, Ala(1,15)- appears similar to that of native ET-1, as nifedipine also markedly inhibits contractions elicited by ET-1 at 10 nM . This parallel suggests that while the alanine substitutions alter the potency of the peptide, they do not fundamentally change the calcium-dependent signaling mechanisms employed to induce vasoconstriction.
This conservation of calcium dependency across different endothelin analogs provides valuable insights into the structure-function relationships of these peptides. It suggests that the amino acid residues at positions 1 and 15 are more likely involved in receptor binding affinity rather than in determining the downstream signaling mechanisms that lead to calcium influx and contraction.
Comparative Analysis of Endothelin Analogs
Structural and Functional Comparison
Endothelin 1, Ala(1,15)- belongs to a family of ET-1 analogs that have been developed to investigate the structure-activity relationships of this important peptide. The following table provides a comparative analysis of endothelin 1, Ala(1,15)- with native ET-1 and other notable analogs:
Research Applications of Endothelin 1, Ala(1,15)-
Structure-Activity Relationship Studies
Endothelin 1, Ala(1,15)- serves as a valuable research tool for investigating the structure-activity relationships of endothelin peptides. By comparing the biological activities of this analog with those of native ET-1 and other derivatives, researchers can identify which amino acid residues are critical for receptor binding and subsequent biological effects.
The reduced potency observed with endothelin 1, Ala(1,15)- suggests that the amino acids at positions 1 and 15 in the native peptide contribute significantly to optimal receptor interactions. This information adds to our understanding of how the primary sequence of ET-1 determines its three-dimensional structure and biological activity.
Understanding Vascular Physiology and Pathophysiology
Studies utilizing endothelin 1, Ala(1,15)- contribute to our broader understanding of vascular physiology and the role of endothelins in pathophysiological conditions. The calcium dependency of its contractile effects underscores the importance of calcium channel signaling in endothelin-mediated vasoconstriction.
This knowledge has potential implications for therapeutic approaches targeting endothelin-related vascular disorders. For instance, ET-1 receptor antagonists have shown promise in preventing the adverse hemodynamic effects of endothelins, including the acceleration of pulse wave velocity, increase in central aortic pressure, and decrease in cardiac output . Understanding how structural modifications like those in endothelin 1, Ala(1,15)- affect these parameters could inform the development of more selective therapeutic agents.
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